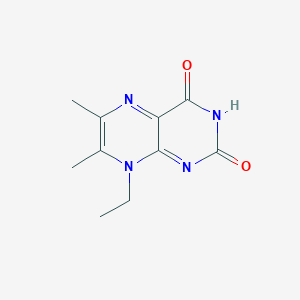

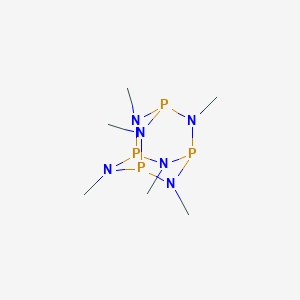

2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as HATU or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate. It is a highly efficient coupling reagent used in peptide synthesis.

Wirkmechanismus

HATU is a highly reactive coupling reagent that acts as a source of uronium ions. The uronium ions react with the amino group of the peptide to form an activated intermediate, which then reacts with the carboxylic acid group of the incoming amino acid. This reaction results in the formation of a peptide bond. HATU is highly efficient in peptide synthesis due to its ability to activate the carboxylic acid group without the need for additional activators.

Biochemische Und Physiologische Effekte

HATU is a synthetic compound that does not have any direct biochemical or physiological effects. However, its use in peptide synthesis has led to the development of several peptide-based drugs and therapeutics. Peptides synthesized using HATU have shown promising results in the treatment of various diseases, including cancer, diabetes, and infectious diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The use of HATU in peptide synthesis offers several advantages over other coupling reagents. It is highly efficient, requiring only a small amount of reagent to achieve complete coupling. It is also easy to handle and has a long shelf life. However, HATU is not suitable for all types of peptides and may not be effective in some cases. It also has a high cost compared to other coupling reagents.

Zukünftige Richtungen

There are several future directions for the use of HATU in scientific research. One area of interest is the development of new peptide-based drugs and therapeutics. Peptides synthesized using HATU have shown promising results in preclinical studies, and further research is needed to determine their efficacy in clinical trials. Another area of interest is the development of new coupling reagents that are more efficient and cost-effective than HATU. Researchers are also exploring the use of HATU in the synthesis of other biomolecules, such as nucleic acids and carbohydrates.

Synthesemethoden

The synthesis of HATU involves the reaction of N,N,N′,N′-tetramethyluronium tetrafluoroborate with 7-azabenzotriazole in the presence of triethylamine. The reaction yields HATU as a white crystalline solid. The synthesis method is simple and efficient, making HATU a popular choice for peptide synthesis.

Wissenschaftliche Forschungsanwendungen

HATU has found extensive applications in scientific research, particularly in the field of peptide synthesis. It is a highly efficient coupling reagent that facilitates the formation of peptide bonds. HATU is widely used in the synthesis of peptides and peptide derivatives, including cyclic peptides, peptide nucleic acids, and peptide conjugates. It is also used in the synthesis of small molecule drugs and natural products.

Eigenschaften

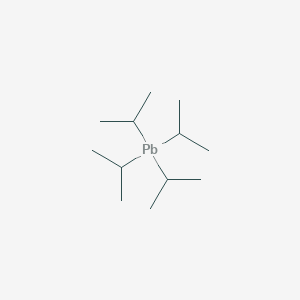

CAS-Nummer |

10369-17-2 |

|---|---|

Produktname |

2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl- |

Molekularformel |

C6H18N6P4 |

Molekulargewicht |

298.14 g/mol |

IUPAC-Name |

2,4,6,8,9,10-hexamethyl-2,4,6,8,9,10-hexaza-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H18N6P4/c1-7-13-8(2)15-10(4)14(7)11(5)16(9(13)3)12(15)6/h1-6H3 |

InChI-Schlüssel |

NJJCJUBTDUJGMI-UHFFFAOYSA-N |

SMILES |

CN1P2N(P3N(P1N(P(N2C)N3C)C)C)C |

Kanonische SMILES |

CN1P2N(P3N(P1N(P(N2C)N3C)C)C)C |

Andere CAS-Nummern |

10369-17-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)